![molecular formula C17H27NO2 B589640 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol CAS No. 132416-36-5](/img/structure/B589640.png)
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol
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Overview
Description
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is an organic compound that features a phenyl group attached to an ethan-1-ol backbone, which is further substituted with a 2,2,6,6-tetramethylpiperidin-1-yl group. This compound is notable for its unique structure, which combines the stability of the tetramethylpiperidine moiety with the reactivity of the phenyl and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2,2,6,6-tetramethylpiperidine, is often synthesized from 2,2,6,6-tetramethyl-4-piperidone through reduction and subsequent oxidation steps.
Etherification Reaction: The piperidine derivative is then reacted with phenylacetaldehyde in the presence of a base such as sodium hydride to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Phenylacetaldehyde derivatives.
Reduction: Corresponding alkanes.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in radical polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in studies of enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential as an antioxidant and in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and as an additive in lubricants.
Mechanism of Action
The mechanism by which 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol exerts its effects often involves the stabilization of free radicals. The tetramethylpiperidin-1-yl group is known for its ability to quench reactive oxygen species, thereby protecting other molecules from oxidative damage. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity through direct binding or by altering the local redox environment.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A well-known stable free radical used in oxidation reactions.
1-Phenyl-2-(piperidin-1-yl)ethan-1-ol: Similar structure but lacks the tetramethyl groups, resulting in different reactivity and stability.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of tetramethylpiperidine derivatives.
Uniqueness
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is unique due to the presence of both a phenyl group and a tetramethylpiperidin-1-yl group, which confer distinct chemical properties. The tetramethyl groups provide steric hindrance, enhancing the stability of the compound, while the phenyl group offers a site for further functionalization.
Biological Activity
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is a compound that incorporates a stable nitroxide radical moiety derived from 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). This compound has garnered interest due to its potential biological activities, particularly in the context of oxidative stress and neuroprotection. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
It features a phenolic group and a stable nitroxide radical, which contributes to its unique chemical properties.
The biological activity of this compound is largely attributed to the nitroxide radical's ability to scavenge free radicals and inhibit lipid peroxidation. The stability of the TEMPO radical allows it to act as an effective antioxidant in biological systems.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of TEMPO derivatives. For instance, TEMPO has been shown to prevent ferroptotic cell death in neuronal cells. This mechanism is crucial as ferroptosis is associated with various neurodegenerative diseases. In experiments involving mouse hippocampal cell lines, TEMPO effectively inhibited glutamate-induced cell death and reduced neuronal loss in ischemia models .
Antioxidant Activity
The antioxidant capabilities of this compound have been demonstrated through its ability to reduce oxidative stress markers in various cellular models. The compound acts by stabilizing reactive oxygen species (ROS), thereby preventing cellular damage .
Anti-inflammatory Properties
There is emerging evidence that suggests this compound may possess anti-inflammatory properties. It has been observed that TEMPO can inhibit pro-inflammatory cytokine production in immune cells, which is pivotal in managing inflammatory responses in chronic diseases .
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Ischemia Models
In a controlled study involving ischemic models in mice, treatment with TEMPO resulted in significant reductions in neuronal cell death compared to untreated controls. The protective effect was attributed to the compound's ability to scavenge free radicals generated during ischemic events .
Properties
CAS No. |
132416-36-5 |
---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-phenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanol |
InChI |
InChI=1S/C17H27NO2/c1-16(2)11-8-12-17(3,4)18(16)20-13-15(19)14-9-6-5-7-10-14/h5-7,9-10,15,19H,8,11-13H2,1-4H3 |
InChI Key |
HTXYDPFOHWAMGH-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C |
Canonical SMILES |
CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C |
Origin of Product |
United States |
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